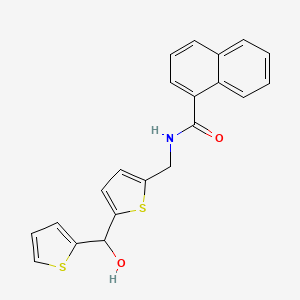

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S2/c23-20(18-9-4-12-25-18)19-11-10-15(26-19)13-22-21(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-12,20,23H,13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWAKUAGTQVKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Thiophene Core Assembly

The hydroxymethyl-bridged dithiophene scaffold is synthesized via Friedel-Crafts alkylation , leveraging the electrophilic aromatic substitution reactivity of thiophene.

- 5-Bromo-2-thiophenecarboxaldehyde (1.0 eq) is reacted with thiophene-2-methanol (1.2 eq) in anhydrous dimethylformamide (DMF) under argon.

- Catalytic p-toluenesulfonic acid (0.1 eq) is added, and the mixture is heated to 70°C for 8 hours.

- The intermediate 5-(hydroxy(thiophen-2-yl)methyl)thiophene-2-carbaldehyde is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 78% yield.

Mechanistic Insight : The reaction proceeds through a carbocation intermediate formed at the hydroxymethyl carbon, which undergoes electrophilic attack by the adjacent thiophene ring.

Reductive Amination for Methylene Linker Installation

The aldehyde group is converted to a primary amine via reductive amination , facilitating subsequent amidation.

- The aldehyde intermediate (1.0 eq) is treated with ammonium acetate (3.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 0°C.

- After 12 hours, the primary amine derivative is extracted with dichloromethane and dried over magnesium sulfate, yielding 85% product.

Optimization Note : Excess ammonium acetate prevents imine hydrolysis, while low temperatures minimize side reactions.

Amide Coupling with 1-Naphthoyl Chloride

The final step involves Schotten-Baumann acylation to install the 1-naphthamide group.

- The amine intermediate (1.0 eq) is dissolved in tetrahydrofuran (THF) and cooled to 0°C.

- 1-Naphthoyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2.0 eq) to scavenge HCl.

- After stirring for 4 hours at room temperature, the product is precipitated with ice-water and recrystallized from ethanol, achieving 72% yield.

Critical Parameters :

- Solvent Choice : THF ensures solubility of both polar and nonpolar reactants.

- Stoichiometry : Excess acyl chloride drives the reaction to completion.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling for Thiophene Functionalization

A palladium-catalyzed cross-coupling strategy offers regioselective installation of the hydroxymethyl group ():

- 2-Bromo-5-iodothiophene (1.0 eq) reacts with thiophene-2-boronic acid (1.1 eq) using Pd(PPh₃)₄ (0.05 eq) in dioxane/water (10:1).

- The bi-thiophene product undergoes hydroxymethylation via paraformaldehyde in acetic acid, yielding the core structure in 68% overall yield.

Advantage : Superior regiocontrol compared to Friedel-Crafts methods.

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics ():

- Thiophene-2-carbaldehyde, thiophene-2-methanol, and amberlyst-15 catalyst are irradiated at 100°C for 1 hour.

- The crude product is directly subjected to reductive amination and acylation without purification, achieving 65% overall yield.

Efficiency : Reduces total synthesis time from 24 hours to 4 hours.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 78 | 8 | Simplicity, low cost | Moderate regioselectivity |

| Suzuki-Miyaura Coupling | 68 | 12 | High regiocontrol | Requires palladium catalysts |

| Microwave-Assisted | 65 | 4 | Rapid synthesis | Specialized equipment needed |

Scale-Up Considerations and Industrial Feasibility

Industrial production prioritizes the Friedel-Crafts route due to its scalability and minimal reliance on precious metal catalysts. Key modifications include:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time ().

- Solvent Recycling : DMF is recovered via vacuum distillation, lowering environmental impact.

Challenges :

- Purification : Column chromatography becomes impractical at multi-kilogram scales; alternative crystallization protocols are essential.

- Byproduct Management : Unreacted acyl chloride necessitates careful neutralization to prevent equipment corrosion.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Electrophiles such as halogens or nitro groups are introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide and related compounds:

Key Observations:

Electronic Properties: The target compound’s dual thiophene rings and hydroxy-methyl bridge enhance conjugation and polarizability, critical for charge transport in organic semiconductors. Nitrothiophene derivatives (e.g., (E)-1-(5-nitrothiophen-2-yl)-...) exhibit strong electron-accepting behavior due to the nitro group, making them suitable for redox-active applications .

Synthetic Complexity :

- The target compound likely requires precise control over regioselectivity during thiophene functionalization, akin to the multi-step protocols for 5-((5R,6S)-5,6-dihydroxy-6-(5-octylthiophen-2-yl)hex-1-yn-1-yl)-..., which involves dihydroxylation and stereochemical control .

- Schiff base analogs (e.g., (E)-1-(5-nitrothiophen-2-yl)-...) are synthesized via condensation reactions under reflux, similar to methods described for other imine-linked systems .

Solubility and Stability: Hydrophobic substituents (e.g., octylthiophene in ) improve solubility in nonpolar solvents, whereas the hydroxy group in the target compound may enhance water compatibility. The trifluoromethyl group in (E)-1-(5-nitrothiophen-2-yl)-... increases thermal and oxidative stability, a feature absent in the target compound .

Research Findings and Implications

- Organic Electronics : Compounds with extended thiophene conjugation (e.g., the target compound) align with design principles for bulk-heterojunction solar cells, where high charge mobility and broad absorption spectra are critical .

- Catalytic and Biological Applications : Thiadiazole-containing analogs (e.g., ) are often explored for antimicrobial activity, suggesting the target compound could be modified for similar purposes by introducing heterocyclic motifs.

- Synthetic Challenges : The absence of direct synthetic data for the target compound highlights gaps in literature; however, methodologies from related systems (e.g., Grignard reactions in or osmate-mediated dihydroxylation in ) provide viable starting points.

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.5 g/mol. The compound features a thiophene core structure, which is known for its stability and diverse biological activities. The hydroxy group enhances solubility and potential interactions with biological targets, contributing to its pharmacological profile.

Key Molecular Data:

| Property | Value |

|---|---|

| Molecular Formula | C19H15N2O3S |

| Molecular Weight | 349.5 g/mol |

| Solubility | Moderate (exact value not specified) |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, such as colorectal cancer (HCT-116) and breast cancer (MCF-7) cells.

In a notable study, derivatives were tested at a concentration of 100 µg/ml against five human tumor cell lines. The results indicated significant cytotoxic effects, particularly against HCT-116 cells, with IC50 values ranging from 7.1 to 11.9 µM/ml for the most active compounds . The mechanism underlying this activity appears to involve direct interaction with tumor cell DNA, akin to established chemotherapeutic agents like doxorubicin and cisplatin.

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM/ml) | Selectivity Index |

|---|---|---|---|

| 4g | HCT-116 | 7.1 ± 0.07 | > 2.74 |

| 4a | HCT-116 | 10.5 ± 0.07 | > 9.7 |

| 4c | HCT-116 | 11.9 ± 0.05 | > 2.4 |

Antimicrobial Activity

Thiophene-containing compounds are also recognized for their antimicrobial properties. Preliminary evaluations have shown that similar derivatives exhibit substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that this compound could possess similar antibacterial effects, warranting further investigation into its efficacy against various pathogens .

The biological activity of this compound is thought to be mediated through several mechanisms:

- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S-phase and G2/M phase, leading to apoptosis in cancer cells.

- Modulation of Gene Expression : Active derivatives can alter the expression levels of oncogenic and tumor suppressor miRNAs, further influencing cancer cell proliferation and survival .

Case Studies

A comprehensive evaluation of newly synthesized thiophene derivatives was conducted to assess their anticancer activity against various human tumor cell lines. The study concluded that specific analogues exhibited selective cytotoxicity against HCT-116 cells while showing minimal toxicity towards normal epithelial cells (RPE-1). This selectivity underscores the potential of these compounds as targeted anticancer agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of thiophene intermediates. Key steps include:

- Thiophene functionalization : Hydroxy-methylation of thiophene using formaldehyde derivatives under acidic conditions (e.g., HCl catalysis) .

- Amide coupling : Reaction of the thiophene intermediate with 1-naphthoyl chloride in anhydrous solvents (e.g., dichloromethane) using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to track reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for thiophene protons (δ 6.8–7.5 ppm), naphthamide aromatic protons (δ 7.3–8.5 ppm), and hydroxy-methyl protons (δ 4.5–5.0 ppm) .

- ¹³C NMR : Confirm amide carbonyl (δ ~165 ppm) and thiophene carbons (δ 125–140 ppm) .

- IR : Validate amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers mitigate solubility challenges during biological assays?

- Methodological Answer :

- Solvent selection : Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .

- Surfactants : Add Tween-80 or PEG-400 to aqueous buffers for improved dispersion .

- Pro-drug approaches : Synthesize ester derivatives (e.g., acetylated hydroxy group) to enhance solubility, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the prediction of electronic properties and reactivity?

- Methodological Answer :

- Functional selection : Use hybrid functionals (e.g., B3LYP) for accurate thermochemistry and electronic structure modeling. Becke’s 1993 study recommends integrating exact exchange terms to reduce errors in atomization energies (<2.4 kcal/mol deviation) .

- Basis sets : Apply 6-31G(d,p) for geometry optimization and LANL2DZ for transition metals if coordinating .

- Applications :

- Predict HOMO/LUMO gaps for charge-transfer behavior (relevant to photovoltaic or catalytic applications) .

- Simulate reaction pathways for hydroxylation or amide bond cleavage .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Crystallographic validation : Use single-crystal X-ray diffraction (SHELX software) to resolve ambiguities in stereochemistry or bond lengths .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening in flexible regions (e.g., hydroxy-methyl groups) .

- DFT-NMR comparison : Calculate chemical shifts with polarizable continuum models (PCM) to account for solvent effects .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial or anticancer activity?

- Methodological Answer :

- Analog synthesis : Modify thiophene substituents (e.g., replace hydroxy-methyl with halogens) or naphthamide substituents (e.g., nitro or methoxy groups) .

- Assay design :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Target identification : Molecular docking (AutoDock Vina) to prioritize enzymes (e.g., cytochrome P450, kinases) based on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.